1-Benzyl-4-phenylpiperidin-4-ol

Vue d'ensemble

Description

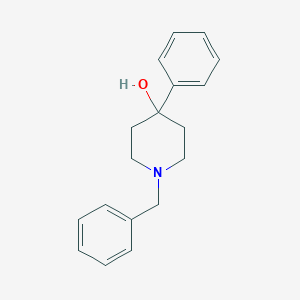

Le 1-benzyl-4-phénylpiperidin-4-ol est un composé chimique avec la formule moléculaire C18H21NO et une masse molaire de 267,37 g/mol . Il s’agit d’un dérivé de la pipéridine, caractérisé par un groupe benzyle et un groupe phényle attachés au cycle pipéridine.

Méthodes De Préparation

La synthèse du 1-benzyl-4-phénylpiperidin-4-ol implique généralement la réaction du chlorure de benzyle avec la 4-phénylpiperidine en présence d’une base telle que l’hydroxyde de sodium . La réaction est effectuée sous reflux, et le produit est purifié par recristallisation. Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Le 1-benzyl-4-phénylpiperidin-4-ol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’hydrogène gazeux en présence d’un catalyseur au palladium, conduisant à la formation de dérivés de pipéridine réduits.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les oxydants forts, les réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le 1-benzyl-4-phénylpiperidin-4-ol a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Ce composé est étudié pour ses activités biologiques potentielles, y compris son rôle de ligand dans les études de liaison des récepteurs.

Applications De Recherche Scientifique

Analgesic Properties

Research indicates that derivatives of piperidine compounds, including 1-benzyl-4-phenylpiperidin-4-ol, exhibit significant analgesic effects. These compounds are often explored as potential alternatives to opioids due to their ability to modulate pain pathways without the same level of risk for addiction and respiratory depression associated with traditional opioids .

Neurological Research

This compound is being investigated for its neuroprotective properties. Its structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as psychosis and neurodegenerative diseases . The compound has shown promise in preclinical models for protecting against neuronal damage.

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other pharmacologically active substances. For instance, it can be transformed into various derivatives that may have enhanced efficacy or altered pharmacokinetic profiles compared to their parent compounds . This aspect is particularly relevant in the development of new analgesics and antipsychotic medications.

Case Study 1: Analgesic Development

In a study examining the analgesic properties of piperidine derivatives, this compound was found to exhibit a favorable profile in pain models, demonstrating efficacy comparable to established pain relievers while presenting a lower risk of side effects .

Case Study 2: Neuroprotection

A series of experiments highlighted the neuroprotective capabilities of this compound in models of oxidative stress-induced neuronal injury. The results suggested that it may enhance cell survival through modulation of glutamate signaling pathways, which are critical in various neurodegenerative conditions .

Market Insights

The demand for this compound is growing within the pharmaceutical industry due to its versatile applications. A market report indicates that ongoing research and development efforts are likely to expand its use in therapeutic formulations aimed at treating pain and neurological disorders .

Mécanisme D'action

Le mécanisme d’action du 1-benzyl-4-phénylpiperidin-4-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Par exemple, il a été étudié comme un antagoniste potentiel du récepteur de la chimiokine CCR5, qui joue un rôle dans l’entrée du VIH-1 dans les cellules . La structure du composé lui permet de se lier au récepteur, bloquant l’interaction entre le virus et la cellule hôte, inhibant ainsi l’entrée virale.

Comparaison Avec Des Composés Similaires

Le 1-benzyl-4-phénylpiperidin-4-ol peut être comparé à d’autres dérivés de la pipéridine, tels que :

4-Phénylpiperidine : Manque le groupe benzyle, ce qui entraîne des propriétés chimiques et biologiques différentes.

1-Benzylpiperidine :

4-Benzylpiperidine : Structure similaire mais avec des schémas de substitution différents, conduisant à des variations dans son comportement chimique et ses utilisations.

Le caractère unique du 1-benzyl-4-phénylpiperidin-4-ol réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes, le rendant précieux pour diverses applications.

Activité Biologique

1-Benzyl-4-phenylpiperidin-4-ol (BBP) is a chemical compound with the molecular formula C₁₈H₂₁NO and a molecular weight of 267.37 g/mol. It belongs to the class of piperidine derivatives and has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of BBP, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₈H₂₁NO

- Molecular Weight : 267.37 g/mol

- Melting Point : 107-109 °C

- Boiling Point : Approximately 425.4 °C at 760 mmHg

- Density : 1.135 g/cm³

BBP primarily functions as a CCR5 antagonist , blocking the chemokine receptor CCR5, which plays a crucial role in HIV-1 entry into host cells. This blockade prevents viral infection, highlighting its potential as an antiviral agent.

Interaction with Neurotransmitter Systems

BBP exhibits significant interactions with various neurotransmitter systems:

- Dopamine Receptors : Preliminary studies suggest that BBP may influence dopaminergic signaling pathways, which are critical in mood regulation and cognitive function.

- Serotonin Pathways : Its structural similarities to established NMDA receptor antagonists indicate potential antidepressant-like effects, making it a candidate for treating mood disorders.

Biological Activities

This compound has been studied for several biological activities:

Antiviral Activity

The compound's ability to inhibit HIV-1 entry into cells positions it as a promising candidate in antiviral therapies.

Analgesic and Antidepressant Effects

Research indicates that BBP demonstrates analgesic properties and exhibits antidepressant-like effects in animal models. These findings suggest its potential application in managing pain and mood disorders.

Cellular Effects

BBP influences cellular processes by modulating key metabolic enzymes and cell signaling pathways:

- Gene Expression : It can alter gene expression by interacting with transcription factors.

- Metabolic Activity : The compound affects energy production through its interactions with metabolic enzymes, potentially leading to changes in cellular metabolism.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of HIV-1 entry via CCR5 blockade. |

| Study B | Analgesic Effects | Showed promising results for pain relief in animal models. |

| Study C | Antidepressant Potential | Indicated antidepressant-like effects comparable to established treatments. |

Pharmacokinetics

Understanding the pharmacokinetics of BBP is essential for its therapeutic applications:

- Absorption and Distribution : The compound's lipophilicity facilitates its ability to cross cell membranes, allowing it to reach intracellular targets effectively.

- Metabolism : BBP interacts with cytochrome P450 enzymes, which are vital for drug metabolism, potentially influencing the metabolic pathways of other compounds.

Propriétés

IUPAC Name |

1-benzyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLMXEAPEVBCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213290 | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-83-4 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63843-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063843834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63843-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.